
N-bis(Azide-PEG23)-N-(PEG24-Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(Azide-PEG23)-N-(PEG24-Acid) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their high solubility in water and biocompatibility, making them useful in various scientific and industrial applications. The azide and acid functional groups present in this compound allow for versatile chemical modifications and conjugations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(Azide-PEG23)-N-(PEG24-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a bifunctional linker.
Azidation: The PEGylated product is then subjected to azidation, where azide groups are introduced. This is usually done using sodium azide in the presence of a suitable solvent.
Acid Functionalization: The final step involves the introduction of acid groups to the PEG chain. This can be achieved through various chemical reactions, such as esterification or amidation.
Industrial Production Methods
Industrial production of N-bis(Azide-PEG23)-N-(PEG24-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with bifunctional linkers in industrial reactors.
Azidation in Bulk: The PEGylated product is then azidated using industrial-grade sodium azide.
Acid Functionalization at Scale: The final acid functionalization is carried out in large reactors, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-bis(Azide-PEG23)-N-(PEG24-Acid) undergoes various chemical reactions, including:
Click Chemistry: The azide groups readily participate in click chemistry reactions, such as the Huisgen cycloaddition, forming stable triazole linkages.
Esterification and Amidation: The acid groups can undergo esterification and amidation reactions, allowing for the formation of esters and amides.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Carbodiimides: Used in esterification and amidation reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Esters and Amides: Formed through esterification and amidation of the acid groups.
Applications De Recherche Scientifique
N-bis(Azide-PEG23)-N-(PEG24-Acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-bis(Azide-PEG23)-N-(PEG24-Acid) involves its ability to form stable linkages with other molecules through its azide and acid functional groups. The azide groups participate in click chemistry reactions, forming triazole linkages, while the acid groups can form esters and amides. These reactions enable the compound to act as a versatile linker and conjugation agent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG24-Acid: Similar in structure but lacks the bis-azide functionality.
Azido-PEG23-Acid: Similar but with a shorter PEG chain.
Bis-Azido-PEG23: Lacks the acid functionality.
Uniqueness
N-bis(Azide-PEG23)-N-(PEG24-Acid) is unique due to its combination of azide and acid functional groups, along with its long PEG chains. This combination provides enhanced solubility, biocompatibility, and versatility in chemical modifications, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C147H293N7O72 |
|---|---|
Poids moléculaire |
3310.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C147H293N7O72/c148-152-150-2-8-158-14-20-164-26-32-170-38-44-176-50-56-182-62-68-188-74-80-194-86-92-200-98-104-206-110-116-212-122-128-218-134-140-224-142-136-220-130-124-214-118-112-208-106-100-202-94-88-196-82-76-190-70-64-184-58-52-178-46-40-172-34-28-166-22-16-160-10-4-154(5-11-161-17-23-167-29-35-173-41-47-179-53-59-185-65-71-191-77-83-197-89-95-203-101-107-209-113-119-215-125-131-221-137-143-225-141-135-219-129-123-213-117-111-207-105-99-201-93-87-195-81-75-189-69-63-183-57-51-177-45-39-171-33-27-165-21-15-159-9-3-151-153-149)6-12-162-18-24-168-30-36-174-42-48-180-54-60-186-66-72-192-78-84-198-90-96-204-102-108-210-114-120-216-126-132-222-138-144-226-146-145-223-139-133-217-127-121-211-115-109-205-103-97-199-91-85-193-79-73-187-67-61-181-55-49-175-43-37-169-31-25-163-19-13-157-7-1-147(155)156/h1-146H2,(H,155,156) |
Clé InChI |
BWKLMHXLEKEKAI-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


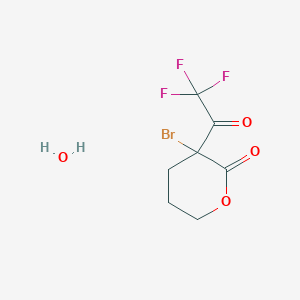
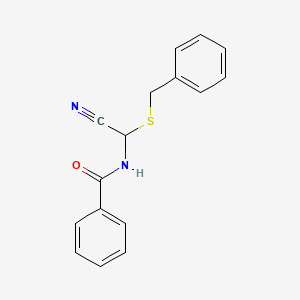
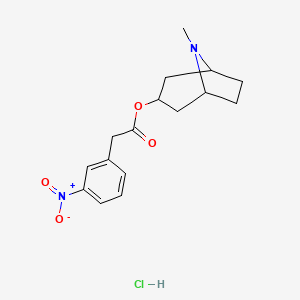

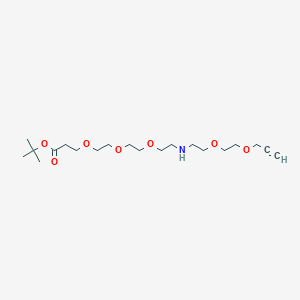
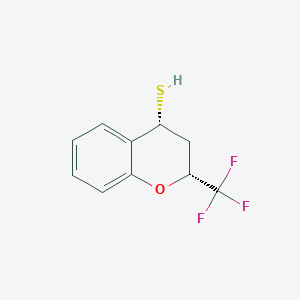

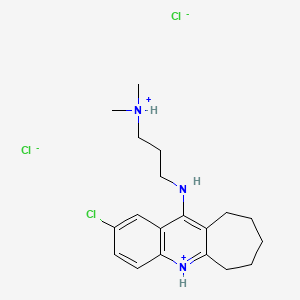
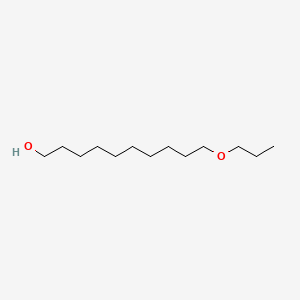
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
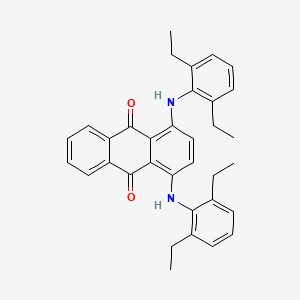
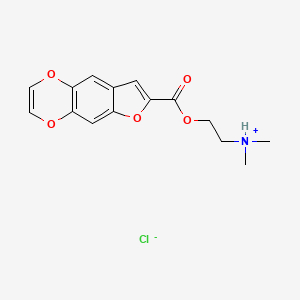

![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
